
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid
Vue d'ensemble
Description
“(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” is a compound that includes a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in peptide synthesis to prevent unwanted reactions . It’s particularly useful because it can be removed under mild conditions, making it ideal for use in complex syntheses .
Synthesis Analysis
The synthesis of Boc-protected amino acids can be achieved through a chemo-selective Buchwald Hartwig cross-coupling reaction . This process involves the use of a PEPPSI-IPr Pd-catalyst and allows for the creation of a diverse range of amino ester molecules .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a Boc-protected amino group . This group is stable under acidic conditions but can be cleaved under mild basic conditions .Chemical Reactions Analysis
The Boc group in “this compound” can be removed through a deprotection process . This typically involves the use of strong acids, such as trifluoroacetic acid (TFA), in dichloromethane . The resulting tert-butyl cation can then be quenched by a suitable trapping agent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely influenced by the presence of the Boc group . This group imparts stability under acidic conditions and can enhance the solubility characteristics of the compound .Applications De Recherche Scientifique
Epoxy Amino Acids and Hydroxyproline Derivatives
(Krishnamurthy et al., 2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine), utilizing them to efficiently resolve using enzymes and further transform into epoxy amino acids through epoxidation. The removal of Boc protection facilitated intramolecular reactions, leading to 4-hydroxyproline derivatives, highlighting a method to synthesize complex amino acids with potential in peptide synthesis and drug development.
Amino Acid Protection and Resolution
(Lodder et al., 2000) discussed N-Substituted 2-amino-4-pentenoic acid derivatives for the protection and chromatographic separation of racemic amino acids, indicating their importance in simplifying the purification and synthesis of optically pure amino acids, crucial for pharmaceutical applications.
Synthesis of Unnatural Amino Acids for Peptidomimetics
(Pascal et al., 2000) focused on the synthesis of a novel unnatural amino acid, demonstrating its utility as a building block for peptidomimetics and combinatorial chemistry, showcasing the compound's role in expanding the toolkit for drug discovery.
Stereoselective Synthesis of γ-Fluorinated α-Amino Acids
(Laue et al., 2000) described the diastereoselective synthesis of fluorinated amino acids, including (S)-2-amino-4-fluoro-4-pentenoic acid, highlighting its potential in the development of novel pharmaceuticals with enhanced properties.
Pentanol Isomer Synthesis in Engineered Microorganisms
(Cann & Liao, 2009) discussed the metabolic engineering of microorganisms for the production of pentanol isomers from amino acid substrates, indicating the broader implications of amino acid derivatives in biofuel production.
Mécanisme D'action
Target of Action
It is known that boc-protected amino acids are widely used in the synthesis of peptides . These peptides can interact with a variety of biological targets, including enzymes, receptors, and ion channels, depending on their sequence and structure.
Mode of Action
The mode of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is primarily through its role as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into. Peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones, and can influence pathways related to inflammation, immune response, cell growth, and many others .
Result of Action
The result of the action of this compound would be the synthesis of a specific peptide with biological activity. The exact molecular and cellular effects would depend on the nature of the peptide and its biological targets .
Action Environment
The action, efficacy, and stability of this compound and the peptides it forms can be influenced by various environmental factors. These can include pH, temperature, the presence of other biomolecules, and the specific cellular or tissue environment .
Safety and Hazards
The safety and hazards associated with “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” largely depend on the specific conditions under which it is handled and used . For instance, the deprotection process can generate potentially genotoxic impurities, especially if non-volatile . Therefore, it’s important to follow appropriate safety procedures and local laws when handling this compound .
Orientations Futures
The future directions for the use of “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” and similar compounds lie in their potential applications in peptide synthesis . The ability to selectively protect and deprotect amino groups makes these compounds valuable tools in the creation of complex peptides .
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

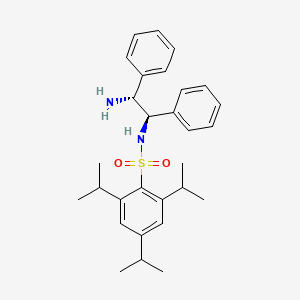
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
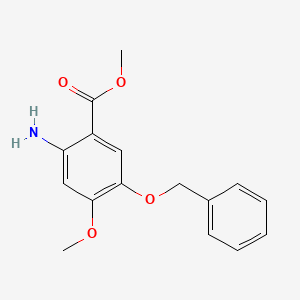

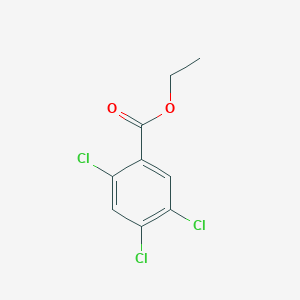
![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)
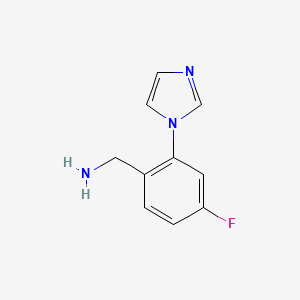
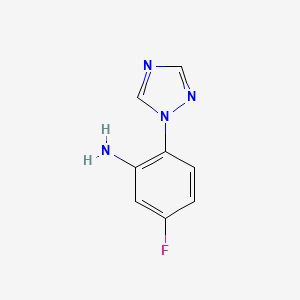
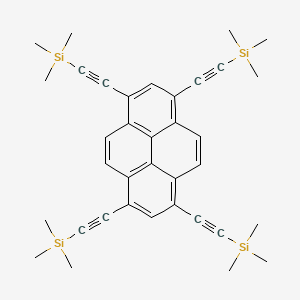
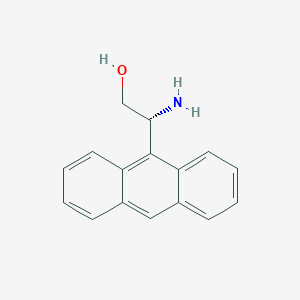

![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)

